4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol
Brand Name: Vulcanchem
CAS No.: 69045-85-8
VCID: VC3828913
InChI: InChI=1S/C12H8F3NO2/c13-12(14,15)8-1-6-11(16-7-8)18-10-4-2-9(17)3-5-10/h1-7,17H
SMILES: C1=CC(=CC=C1O)OC2=NC=C(C=C2)C(F)(F)F
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol

CAS No.: 69045-85-8

Cat. No.: VC3828913

Molecular Formula: C12H8F3NO2

Molecular Weight: 255.19 g/mol

* For research use only. Not for human or veterinary use.

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol - 69045-85-8

CAS No. 69045-85-8
Molecular Formula C12H8F3NO2
Molecular Weight 255.19 g/mol
IUPAC Name 4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenol
Standard InChI InChI=1S/C12H8F3NO2/c13-12(14,15)8-1-6-11(16-7-8)18-10-4-2-9(17)3-5-10/h1-7,17H
Standard InChI Key LXXDBPUREVMTMI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1O)OC2=NC=C(C=C2)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1O)OC2=NC=C(C=C2)C(F)(F)F

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of two aromatic systems: a pyridine ring and a phenol group connected by an oxygen bridge. The pyridine moiety contains a trifluoromethyl (-CF₃) substituent at position 5, while the phenolic hydroxyl group resides at position 4 of the benzene ring. This arrangement is represented by the IUPAC name 4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenol and the SMILES notation C1=CC(=CC=C1O)OC2=NC=C(C=C2)C(F)(F)F .

Table 1: Key Identifiers of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol

PropertyValueSource
CAS Number69045-85-8
Molecular FormulaC₁₂H₈F₃NO₂
Molecular Weight255.19 g/mol
Density1.378 g/cm³
Boiling Point341.9°C at 760 mmHg
Flash Point160.6°C
LogP (Partition Coeff.)3.598

Spectroscopic and Computational Data

Physicochemical Properties

Crystallographic and Spectral Features

While crystallographic data are absent in the provided sources, the compound’s index of refraction (1.534) and exact mass (255.05100 Da) provide insights into its optical and mass spectrometric behavior . These properties are vital for analytical method development in quality control and environmental monitoring.

Synthesis and Industrial Production

Patent-Based Methodologies

Synthesis routes documented in patents involve nucleophilic aromatic substitution reactions. For example:

  • Shenyang Research Institute (US2013/303541 A1): Reacts 2-chloro-5-(trifluoromethyl)pyridine with 4-hydroxyphenol under basic conditions .

  • E. I. Du Pont (US4266063 A1): Utilizes Ullmann coupling between iodopyridine derivatives and phenolates .

Table 2: Representative Synthetic Pathways

MethodKey ReagentsYieldPatent
Nucleophilic substitution2-Chloro-5-CF₃-pyridine, K₂CO₃~72%US2013/303541
Ullmann coupling2-Iodo-5-CF₃-pyridine, CuI~94%US4266063

Optimization Challenges

The electron-withdrawing -CF₃ group deactivates the pyridine ring, necessitating harsh conditions (e.g., high temperatures, strong bases) for etherification . Purification often requires chromatography due to byproduct formation, impacting scalability .

Applications in Agrochemical and Pharmaceutical Research

Herbicide Metabolite

The compound is identified as a primary environmental metabolite of Fluazifop-P-butyl, a post-emergence herbicide used against grasses in broadleaf crops . Its detection in soil and water systems underscores the need for monitoring its ecological persistence and toxicity .

Bioactive Intermediate

Structural analogs, such as 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone, demonstrate COX-2 inhibitory activity, suggesting potential anti-inflammatory applications for derivatives of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol. The -CF₃ group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Environmental and Regulatory Considerations

Ecotoxicology

As a Fluazifop-P-butyl metabolite, its environmental half-life and bioaccumulation potential remain understudied. Regulatory agencies mandate residue analysis in crops, with HS Code 2933399090 governing its international trade .

Related Compounds and Derivatives

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

This derivative (MW 269.23 g/mol) introduces a hydroxymethyl group, expanding utility in polymer chemistry and drug conjugation. Its synthesis via reduction of the parent compound’s ketone precursors is theorized but unconfirmed in the literature.

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